Ethyl 4-Isocyanatobenzoate--d4
Description
Significance of Stable Isotope Labeling in Advanced Chemical and Biochemical Studies
Stable isotope labeling, which utilizes non-radioactive isotopes, is a powerful tool in various scientific fields. wikipedia.org Common stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgsymeres.com These labeled compounds are invaluable for a wide range of applications, including the analysis of drug metabolites, agrochemical research, and studies of reaction kinetics. symeres.com
In biochemical and metabolic research, stable isotopes help in understanding complex biological processes. silantes.comstudysmarter.co.uk For instance, they are used to trace metabolic pathways, quantify changes in gene expression, and investigate protein-protein interactions. silantes.comcreative-proteomics.com The non-radioactive nature of stable isotopes makes them particularly suitable for long-term studies and for use in human subjects. creative-proteomics.comlibretexts.org
Principles of Deuterium Labeling and its Unique Attributes
Deuterium (²H or D) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. libretexts.org Its natural abundance is approximately 0.015%. scielo.org.mx Deuterium labeling involves the substitution of hydrogen atoms in a molecule with deuterium. studymind.co.uk
Deuterium as a Non-Radioactive Tracer in Complex Systems
Deuterium's stability and non-radioactive nature make it an excellent tracer in chemical and biological systems. libretexts.orgwikipedia.org It behaves chemically similar to hydrogen, allowing it to be incorporated into molecules without significantly altering their basic functions. chem-station.comwikipedia.org However, it can be easily distinguished from hydrogen by its mass using techniques like mass spectrometry or by its different vibrational modes in infrared spectroscopy. wikipedia.orgwikipedia.org This allows researchers to track the fate of molecules in complex environments, such as in metabolic studies or environmental analysis. symeres.comwikipedia.org For example, deuterium has been used to measure blood flow parameters in vivo using nuclear magnetic resonance (NMR) imaging. nih.gov
Influence of Deuterium Substitution on Molecular Vibrational Modes and Mass Characteristics
The replacement of hydrogen with deuterium, which is about twice as heavy, has a notable impact on the physical properties of a molecule. ajchem-a.comajchem-a.com This substitution leads to a significant change in the molecule's mass, which is readily detectable by mass spectrometry. wikipedia.org
Furthermore, the increased mass of deuterium affects the vibrational frequencies of chemical bonds. ajchem-a.comajchem-a.com The C-D bond, for instance, has a lower vibrational frequency (a redshift) compared to the C-H bond. ajchem-a.comajchem-a.com This alteration in vibrational modes can be observed using infrared spectroscopy. wikipedia.org The substitution can also lead to changes in molecular geometry and bond lengths, a phenomenon known as the geometric isotope effect (GIE), which can influence the crystal structure of compounds. rsc.orgresearchgate.net These changes in physical characteristics, known as kinetic isotope effects (KIE), can alter the rate of chemical reactions. chem-station.combeilstein-journals.org
Overview of Deuterated Isocyanates in Contemporary Organic and Materials Chemistry
Isocyanates are a class of highly reactive compounds containing the -N=C=O functional group. scholaris.ca They are important intermediates in the synthesis of a wide range of products, including polyurethanes, pharmaceuticals, and agrochemicals. scholaris.carsc.org
Deuterated isocyanates are valuable reagents in various research areas. In organic synthesis, they can be used to introduce a deuterium label into a molecule at a specific position. This is particularly useful for mechanistic studies, where the position of the label in the final product can provide insights into the reaction pathway. In materials science, the incorporation of deuterium can affect the physical properties of polymers and other materials. chem-station.comrsc.org For example, deuteration can alter the phase behavior of polymer blends. acs.org
Contextualization of Ethyl 4-Isocyanatobenzoate-d4 within the Landscape of Deuterated Reagents
Ethyl 4-isocyanatobenzoate-d4 is a deuterated analog of Ethyl 4-isocyanatobenzoate. medchemexpress.eu In this compound, the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium atoms. cdnisotopes.com This specific labeling makes it a useful tool for researchers. It can serve as an internal standard in analytical studies or be used to synthesize other deuterated compounds. wikipedia.orgcymitquimica.comchemicalbook.com The presence of the isocyanate group allows for its reaction with a variety of nucleophiles, such as alcohols and amines, to form carbamates and ureas, respectively, thereby introducing the deuterated phenyl ring into a larger molecular structure. scholaris.ca
Chemical Compound Information
| Compound Name | Synonym(s) |
| Ethyl 4-isocyanatobenzoate-d4 | 4-Ethoxycarbonylphenyl Isocyanate-d4 |
| Ethyl 4-isocyanatobenzoate | 4-Ethoxycarbonylphenyl Isocyanate |
| Deuterium | Heavy hydrogen |
| Carbon-13 | ¹³C |
| Nitrogen-15 | ¹⁵N |
| Ethyl 4-aminobenzoate | Benzocaine |
| Trichloromethyl chloroformate | Diphosgene |
Physical and Chemical Properties of Ethyl 4-isocyanatobenzoate and its Deuterated Analog
| Property | Ethyl 4-isocyanatobenzoate | Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4 |
| Molecular Formula | C₁₀H₉NO₃ nih.gov | C₁₀H₅D₄NO₃ cdnisotopes.com |
| Molecular Weight | 191.18 g/mol nih.govcdnisotopes.com | 195.21 g/mol cdnisotopes.com |
| CAS Number | 30806-83-8 nih.govcdnisotopes.com | 1219802-91-1 cdnisotopes.comcdnisotopes.com |
| Appearance | White solid/colorless liquid cdnisotopes.com | Not specified |
| Melting Point | 27-29 °C cdnisotopes.com | Not specified |
| Boiling Point | 118-119 °C at 0.8 mmHg | Not specified |
| Density | 1.154 g/cm³ cdnisotopes.com | Not specified |
Properties
CAS No. |
1219802-91-1 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
195.21 |
IUPAC Name |
ethyl 2,3,5,6-tetradeuterio-4-isocyanatobenzoate |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3/i3D,4D,5D,6D |
InChI Key |
CFEPCPHKICBCJV-LNFUJOGGSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C=O |
Synonyms |
Ethyl 4-Isocyanatobenzoate--d4 |
Origin of Product |
United States |
Synthesis and Derivatization of Ethyl 4 Isocyanatobenzoate D4
Methodologies for the Preparation of Deuterated Aromatic Isocyanates
The synthesis of deuterated aromatic isocyanates like Ethyl 4-Isocyanatobenzoate-d4 involves two key strategic considerations: the introduction of deuterium (B1214612) into the aromatic ring and the subsequent formation of the isocyanate group.
Deuterium Incorporation Strategies for the Aromatic Ring System
The introduction of deuterium onto an aromatic ring can be achieved through various methods, with hydrogen isotope exchange (HIE) being a prominent strategy. researchgate.net HIE reactions directly replace protium (B1232500) with deuterium and can be catalyzed by transition metals or performed under metal-free conditions.
Iridium-based catalysts, particularly those with N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, have proven effective for the ortho-directed deuterium labeling of aromatic esters. researchgate.netmdpi.com For instance, the deuteration of ethyl benzoate (B1203000) derivatives can be achieved with high levels of incorporation by using such catalysts at moderately elevated temperatures. mdpi.com The choice of catalyst and reaction conditions, including temperature and the nature of the counter-ion, can significantly influence the efficiency of the isotope exchange. mdpi.comacs.org
Ruthenium catalysts also offer a cost-effective alternative for the selective deuteration of aromatic carbonyl compounds. nih.gov By using a catalytic transient directing group, these systems can achieve a high degree of deuteration at the ortho-positions of the aromatic ring. nih.gov Mechanistic studies suggest that C-H activation is often the rate-determining step in these catalytic cycles. nih.gov
Metal-free approaches for aromatic HIE have also been developed, utilizing photoexcitation in deuterated solvents like hexafluoroisopropanol (HFIP-d1). nih.gov This method leverages the enhanced basicity of the aromatic ring in its excited state to facilitate electrophilic deuteration, allowing for labeling at positions that may be inaccessible through traditional methods. nih.gov
Another strategy involves the deuterodehalogenation of aryl halides. For example, a palladium-catalyzed bromine-deuterium exchange using sodium formate-d as the deuterium source can effectively introduce deuterium into an aromatic ring with high functional group tolerance and excellent incorporation efficiency. rsc.org
The following table summarizes various catalytic systems used for deuterium incorporation into aromatic esters:
| Catalyst System | Substrate Example | Deuterium Source | Key Features |
| Iridium N-heterocyclic carbene/phosphine | Ethyl benzoate | D₂O | Ortho-directed labeling, temperature-dependent efficiency. mdpi.com |
| Ruthenium with transient directing group | Aromatic ketones | D₂O | Selective ortho-deuteration, cost-effective. nih.gov |
| Palladium with t-Bu₃P | Ethyl 4-bromobenzoate | DCOONa | High deuterium incorporation (>98%), mild conditions. rsc.org |
| Metal-free (photoexcitation) | Various aromatics | HFIP-d1 | Selective labeling at challenging positions. nih.gov |
Synthetic Pathways to the Isocyanate Functionality with Deuterated Precursors
Once the aromatic ring is deuterated, the next step is the formation of the isocyanate group. Several classical and modern synthetic methods can be adapted for use with deuterated starting materials.
The Curtius rearrangement is a well-established method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. bdu.ac.inwikipedia.orgnih.gov This thermal decomposition reaction proceeds with the loss of nitrogen gas and is known for its tolerance of a wide range of functional groups. bdu.ac.inwikipedia.org The reaction is believed to occur through a concerted mechanism with full retention of configuration at the migrating group. wikipedia.org
For the synthesis of Ethyl 4-Isocyanatobenzoate-d4, a deuterated 4-ethoxycarbonylbenzoic acid would first be converted to its corresponding acyl azide. This can be achieved by reacting the corresponding acyl chloride with sodium azide or by treating the carboxylic acid with reagents like diphenylphosphoryl azide (DPPA). bdu.ac.innih.gov Subsequent heating of the deuterated acyl azide induces the rearrangement to the desired Ethyl 4-Isocyanatobenzoate-d4. wikipedia.org The isocyanate can then be used in situ or isolated. bdu.ac.in
Carbonylation reactions offer another route to isocyanates. Transition metal-catalyzed carbonylation of deuterated aromatic amines can produce the corresponding isocyanates. researchgate.net Palladium-based catalysts are commonly employed for this transformation. researchgate.net The reaction typically involves the use of carbon monoxide (CO) gas or a CO surrogate. researchgate.net For instance, a deuterated aniline (B41778) derivative could be subjected to palladium-catalyzed carbonylation to yield the target isocyanate. The choice of solvent can sometimes direct the reaction towards either carbamates or ureas. researchgate.net
A milder, metal-free approach to isocyanates involves the dehydration of carbamate (B1207046) salts. scholaris.caorganic-chemistry.org In this method, a deuterated arylamine is reacted with carbon dioxide in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a carbamic acid salt. scholaris.caorganic-chemistry.org This intermediate is then dehydrated using a dehydrating agent, like those used in Swern oxidations, to generate the isocyanate in situ. scholaris.ca This method avoids the use of harsh reagents and high temperatures. The dehydration of allyl carbamates to allyl cyanates, which then rapidly rearrange to allyl isocyanates, provides a related strategy, although more commonly applied to allylic systems. orgsyn.org
Carbonylation Reactions with Deuterated Intermediates
Optimization of Deuterium Purity and Atom D Incorporation
Achieving high levels of deuterium incorporation is crucial for the successful application of isotopically labeled compounds. Several factors can influence the final deuterium purity.
The choice of deuterium source is fundamental. Deuterium oxide (D₂O) is a common and inexpensive source, often used in excess to drive the equilibrium towards the deuterated product. acs.orgnih.gov Deuterated solvents can also serve as the deuterium reservoir. nih.gov
Reaction conditions such as temperature, reaction time, and catalyst loading must be carefully optimized. For example, in the iridium-catalyzed deuteration of benzoate esters, increasing the reaction temperature from 25 °C to 40 °C dramatically improved the deuterium incorporation levels. mdpi.com Similarly, in flow synthesis methods for deuterated aromatic compounds using a platinum on alumina (B75360) catalyst, microwave irradiation has been shown to be highly efficient for heating. tn-sanso.co.jp
The following table presents data on the optimization of deuterium incorporation in a model reaction, the deuteration of ethyl benzoate. mdpi.com
| Run | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |
| 1 | 4.7 | 25 | 1 | 17 |
| 2 | 4.7 | 40 | 1 | >95 |
The data clearly indicates that a moderate increase in temperature can lead to a significant enhancement in deuterium incorporation for this particular system.
Furthermore, the purification process can also impact the final isotopic purity. Careful chromatographic separation or recrystallization may be necessary to remove any remaining protio-species.
Targeted Derivatization Reactions of Ethyl 4-Isocyanatobenzoate-d4
The isocyanate functional group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed to create stable, deuterated derivatives for use in various research applications, such as in metabolic studies or as internal standards in mass spectrometry. acs.org
The reaction between Ethyl 4-isocyanatobenzoate-d4 and primary or secondary amines is a robust and high-yielding method for the synthesis of deuterium-labeled N,N'-disubstituted or trisubstituted ureas. The reaction proceeds via nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group.
This transformation is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at ambient temperature. google.com The reaction is generally clean and proceeds to completion, often resulting in a product that can be isolated by simple filtration if it precipitates from the reaction mixture. google.com For example, the reaction with an aniline derivative like 4-chloro-3-(trifluoromethyl)aniline (B120176) yields the corresponding diaryl urea (B33335). google.comgoogle.com
Table 1: Synthesis of Deuterated Urea Derivatives
| Reactant 1 | Reactant 2 | Product |
| Ethyl 4-Isocyanatobenzoate-d4 | Primary/Secondary Amine (R-NH₂) | N-(4-ethoxycarbonylphenyl-d4)-N'-alkyl/aryl Urea |
| Ethyl 4-Isocyanatobenzoate-d4 | 4-chloro-3-(trifluoromethyl)aniline | N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-ethoxycarbonylphenyl-d4) urea. google.com |
| Ethyl 4-Isocyanatobenzoate-d4 | 1-Aryl-4,5-dihydro-1H-imidazol-2-amines | 1-(1-Aryl-4,5-dihydro-1H-imidazol-2-yl)-3-(4-ethoxycarbonylphenyl-d4)urea. researchgate.net |
In a reaction analogous to urea formation, Ethyl 4-isocyanatobenzoate-d4 reacts with alcohols and phenols to form stable, deuterated carbamate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This reaction is fundamental for linking the deuterated benzoate moiety to molecules containing a hydroxyl group. mpdkrc.edu.in
The reaction conditions are similar to those for urea synthesis, often performed in an inert solvent. The process can sometimes require mild heating or catalysis with a non-nucleophilic base to facilitate the reaction with less reactive alcohols. mpdkrc.edu.in This method is valuable for creating late-stage intermediates in complex syntheses. mpdkrc.edu.in
Table 2: Synthesis of Deuterated Carbamate Esters
| Reactant 1 | Reactant 2 | Product |
| Ethyl 4-Isocyanatobenzoate-d4 | Alcohol (R-OH) | Ethyl 4-(((alkoxy)carbonyl)amino)benzoate-d4 |
| Ethyl 4-Isocyanatobenzoate-d4 | Indole-based alcohol intermediate | Corresponding deuterated carbamate-linked indole (B1671886) derivative. mpdkrc.edu.in |
The isocyanate group of Ethyl 4-isocyanatobenzoate-d4 can participate in cyclization reactions, particularly with substrates containing multiple reactive sites. These reactions are crucial for constructing more complex heterocyclic structures that incorporate the deuterated phenyl ring. For instance, it can undergo cyclization with active methylene (B1212753) compounds under basic conditions. uomosul.edu.iq
One documented example involves a one-pot reaction with diallyl 3-oxopentanedioate, which, after subsequent reaction steps, leads to the formation of a complex heterocyclic system. Such reactions demonstrate the versatility of the isocyanate moiety beyond simple addition reactions, enabling its use in building diverse molecular scaffolds.
A critical consideration when using isotopically labeled compounds is the stability of the labels throughout a reaction sequence. For Ethyl 4-Isocyanatobenzoate-d4, the deuterium atoms are situated on an aromatic ring. Aryl C-D bonds are generally robust and not prone to exchange under standard organic reaction conditions.
The typical derivatization reactions of isocyanates—forming ureas with amines and carbamates with alcohols—are usually performed under mild, neutral, or slightly basic conditions at low to ambient temperatures. google.commpdkrc.edu.in Under these circumstances, significant hydrogen-deuterium (H/D) exchange on the aromatic ring is not expected. beilstein-journals.orgbeilstein-archives.org Research on multicomponent reactions involving deuterated reagents confirms that deuterium scrambling is often not observed. beilstein-journals.orgbeilstein-archives.org
However, the potential for H/D exchange exists under more forcing conditions, such as in the presence of certain metal catalysts (e.g., Palladium, Iridium) or at elevated temperatures, which are known to facilitate C-H activation and H/D exchange. nih.govnih.govsnnu.edu.cn Furthermore, some analytical techniques, like atmospheric pressure chemical ionization (APCI) mass spectrometry, have been shown to induce back-exchange on deuterated aromatic rings under specific conditions. nih.gov Therefore, while the deuterium labels in the derivatives of Ethyl 4-Isocyanatobenzoate-d4 are expected to be stable, researchers must be mindful of the reaction and analysis conditions employed to ensure the isotopic integrity of the final products.
Advanced Spectroscopic and Analytical Characterization of Ethyl 4 Isocyanatobenzoate D4 and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. In the context of deuterium-labeled compounds, specific NMR methodologies are employed to leverage the unique properties of the deuterium (B1214612) nucleus.
Deuterium (²H) NMR Applications for Structural Elucidation
Deuterium (²H) NMR spectroscopy is a direct method to confirm the incorporation and location of deuterium atoms within a molecule. wikipedia.org While proton (¹H) NMR is more common, ²H NMR provides specific information about the deuterated sites. wikipedia.org For a compound like Ethyl 4-isocyanatobenzoate-d4, where the aromatic ring is deuterated, the ²H NMR spectrum would exhibit a signal corresponding to the deuterium atoms on the benzene (B151609) ring. The chemical shift in ²H NMR is similar to that in ¹H NMR, but the resolution is generally lower. wikipedia.org
One of the key applications of ²H NMR is to verify the effectiveness of the deuteration process. wikipedia.org A strong signal in the ²H NMR spectrum, coupled with the absence or significant reduction of the corresponding proton signals in the ¹H NMR spectrum, confirms successful labeling. wikipedia.org In solid-state NMR, ²H NMR is particularly informative due to the relatively small quadrupole moment of deuterium compared to other quadrupolar nuclei. wikipedia.org Furthermore, ²H NMR can be used to study molecular orientation and dynamics in partially ordered systems, such as deuterated polymers. wikipedia.orgkpi.ua
Proton (¹H) NMR Analysis: Chemical Shift Perturbations and Signal Attenuation due to Deuteration
The introduction of deuterium into a molecule significantly impacts the ¹H NMR spectrum. The most immediate effect is the attenuation or disappearance of signals corresponding to the protons that have been replaced by deuterium. acs.org In the case of Ethyl 4-isocyanatobenzoate-d4, the signals for the aromatic protons would be absent or drastically reduced in intensity.
Deuteration can also cause chemical shift perturbations for the remaining protons in the molecule. These are known as isotope effects. The replacement of a proton with a deuteron (B1233211) can lead to small upfield shifts in the resonances of nearby protons. researchgate.net These shifts, though often subtle, can provide valuable structural information. For instance, in a partially deuterated molecule, the remaining proton signals might appear as multiplets due to coupling with neighboring deuterium nuclei, although the coupling constants (J-couplings) are smaller than proton-proton couplings.
The following table illustrates the expected ¹H NMR data for the non-deuterated Ethyl 4-isocyanatobenzoate, providing a reference for understanding the changes upon deuteration.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | ~7.4 - 8.1 | Multiplet |
| Ethyl CH₂ | ~4.38 | Quartet |
| Ethyl CH₃ | ~1.39 | Triplet |
Data based on typical values for similar aromatic esters. mdpi.com
In Ethyl 4-isocyanatobenzoate-d4, the aromatic proton signals would be absent, and the ethyl group signals might experience minor shifts due to the isotopic substitution on the aromatic ring.
Carbon-13 (¹³C) NMR and Nitrogen-15 (B135050) (¹⁵N) NMR Studies of Isotopic Effects
Deuteration also influences ¹³C and ¹⁵N NMR spectra, providing further insights into the molecular structure.
¹³C NMR: The primary effect of deuterium on ¹³C NMR is the splitting of carbon signals directly attached to deuterium into multiplets due to ¹³C-²H coupling. The one-bond isotope shift typically results in an upfield shift of the carbon signal. nih.govresearchgate.net Longer-range isotope effects on carbon chemical shifts can also be observed, though they are generally smaller. acs.orgnih.govcdnsciencepub.com For Ethyl 4-isocyanatobenzoate-d4, the signals of the deuterated aromatic carbons would appear as multiplets and be shifted upfield compared to the non-deuterated compound. The quaternary carbon attached to the isocyanate group and the ester group would also experience smaller, two-bond isotope shifts. nih.govresearchgate.net
¹⁵N NMR: The isocyanate nitrogen in Ethyl 4-isocyanatobenzoate-d4 can be studied using ¹⁵N NMR spectroscopy. The chemical shift of the ¹⁵N nucleus in isocyanates is sensitive to substituent and electronic effects. zendy.io Deuteration of the aromatic ring can induce small isotopic shifts on the ¹⁵N chemical shift. Studies on similar compounds have shown that ¹⁵N NMR can be more informative than ¹³C NMR for identifying different isocyanate derivatives. researchgate.net In doubly labeled (¹³C and ¹⁵N) isocyanates, NMR studies have been used to investigate the formation of urethane (B1682113) linkages. cnrs.fr
Mass Spectrometry (MS) for Isotopic Abundance and Fragmentation Pathway Analysis
Mass spectrometry is a vital tool for confirming the molecular weight and isotopic enrichment of deuterated compounds, as well as for studying their fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Deuterium Quantification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the precise determination of the elemental composition of a molecule and the quantification of deuterium incorporation. thermofisher.com For Ethyl 4-isocyanatobenzoate-d4, HRMS can distinguish the mass of the deuterated molecule from its non-deuterated counterpart and any partially deuterated species. This allows for the calculation of the degree of deuterium enrichment with high precision. nih.govacs.orgnih.gov
The fragmentation pathways of deuterated compounds can also be investigated using tandem mass spectrometry (MS/MS) techniques. researchgate.netnih.gov By comparing the fragmentation patterns of the deuterated and non-deuterated analogs, the mechanisms of fragmentation can be elucidated. mdpi.comcdnsciencepub.comcdnsciencepub.com This information is valuable for structural confirmation and for understanding the chemical properties of the molecule. For Ethyl 4-isocyanatobenzoate-d4, the fragmentation would likely involve the loss of the ethoxy group, the isocyanate group, and fragmentation of the aromatic ring, with the masses of the resulting ions reflecting the presence of deuterium.
The following table summarizes the key analytical techniques and their applications in the characterization of Ethyl 4-isocyanatobenzoate-d4.
| Technique | Application | Information Obtained |
| ²H NMR | Structural Elucidation | Confirmation and location of deuterium labeling. wikipedia.org |
| ¹H NMR | Structural Analysis | Observation of signal attenuation and chemical shift perturbations due to deuteration. acs.org |
| ¹³C NMR | Isotopic Effect Studies | Analysis of ¹³C-²H coupling and isotopic shifts. nih.govresearchgate.net |
| ¹⁵N NMR | Isotopic Effect Studies | Investigation of isotopic effects on the isocyanate nitrogen. zendy.ioresearchgate.net |
| HRMS | Isotopic Abundance & Fragmentation | Precise mass measurement for deuterium quantification and analysis of fragmentation pathways. thermofisher.comresearchgate.net |
Investigating Fragmentation Patterns of Deuterated Species
The study of fragmentation pathways in mass spectrometry is crucial for structural elucidation. When analyzing deuterated compounds such as Ethyl 4-Isocyanatobenzoate-d4, mass spectrometry provides valuable insights into the molecule's stability and the influence of isotopic labeling on its fragmentation behavior. nih.gov The analysis of deuterated analogues, where hydrogen atoms are replaced by deuterium, is a powerful technique for tracing the pathways of complex fragmentation processes. nih.gov
In the mass spectrum of the non-deuterated Ethyl 4-isocyanatobenzoate, the molecular ion peak is expected to be strong due to the stability of the aromatic ring. libretexts.org Common fragmentation patterns for esters involve the cleavage of bonds adjacent to the carbonyl group. arizona.edu For Ethyl 4-isocyanatobenzoate, key fragmentations would include the loss of the ethoxy group (-OC2H5) or the entire ethyl ester group.
With Ethyl 4-Isocyanatobenzoate-d4, the four deuterium atoms on the aromatic ring increase the mass of the molecular ion and any fragments containing the phenyl ring by four mass units. By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the location of fragmentation can be precisely determined. For instance, if a fragment ion retains the d4-labeled phenyl ring, its mass-to-charge ratio (m/z) will be four units higher than the corresponding fragment from the unlabeled compound. This isotopic labeling helps to confirm fragmentation mechanisms that might otherwise be ambiguous.
Table 1: Predicted Mass Spectrometry Fragmentation for Ethyl 4-Isocyanatobenzoate-d4
| Fragment Structure | Predicted m/z (Non-deuterated) | Predicted m/z (d4-labeled) | Description of Loss |
| [M]+ | 191 | 195 | Molecular Ion |
| [M - C2H5O]+ | 146 | 150 | Loss of the ethoxy radical from the ester group. |
| [M - NCO]+ | 149 | 153 | Loss of the isocyanate group. |
| [C7H4D4O2]+ | 121 (for C7H8O2) | 125 | Fragment containing the deuterated benzene ring and the carboxyl group. |
| [C6D4NCO]+ | 119 (for C6H5NCO) | 123 | Fragment containing the deuterated phenyl isocyanate portion. |
This table presents predicted values based on common fragmentation patterns for esters and aromatic compounds.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Isotopic Shifts
Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups and analyzing the vibrational characteristics of molecules. wiley.com For isotopically labeled compounds like Ethyl 4-Isocyanatobenzoate-d4, IR spectroscopy reveals shifts in vibrational frequencies, providing deeper structural insights.
Detection of Deuterium-Induced Vibrational Shifts
The substitution of hydrogen with deuterium, a heavier isotope, results in a discernible shift of vibrational frequencies to lower wavenumbers (longer wavelengths). aanda.orgrsc.org This is because the vibrational frequency is inversely proportional to the reduced mass of the vibrating atoms. The C-D (carbon-deuterium) stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H (carbon-hydrogen) vibrations.
In Ethyl 4-Isocyanatobenzoate-d4, the aromatic C-H stretching vibrations, typically found in the 3000-3100 cm⁻¹ region, are expected to shift to approximately 2200-2300 cm⁻¹ for the aromatic C-D stretches. aanda.org Similarly, the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring (typically 800-900 cm⁻¹ for para-substitution), will also shift to lower wavenumbers upon deuteration. These predictable shifts serve as a clear spectroscopic marker for the presence and location of deuterium atoms in the molecule.
Table 2: Expected Infrared Vibrational Shifts for Ethyl 4-Isocyanatobenzoate-d4
| Vibrational Mode | Typical Wavenumber Range (C-H) | Expected Wavenumber Range (C-D) |
| Aromatic C-H/C-D Stretch | 3100 - 3000 cm⁻¹ | ~2300 - 2200 cm⁻¹ |
| Aromatic C-H/C-D Out-of-Plane Bend | 900 - 800 cm⁻¹ | Lower frequency shift expected |
Data is based on established principles of isotopic effects in IR spectroscopy. aanda.orgrsc.org
Characterization of Isocyanate and Ester Functional Group Vibrations in Deuterated Analogues
The primary functional groups in Ethyl 4-Isocyanatobenzoate-d4 are the isocyanate (-N=C=O) and the ethyl ester (-COOC2H5). These groups exhibit strong, characteristic absorption bands in the IR spectrum.
The isocyanate group is readily identified by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O unit. This band typically appears in the range of 2280-2250 cm⁻¹. mdpi.com The ester functional group is characterized by a strong C=O (carbonyl) stretching band, which for an aromatic ester, is expected around 1730-1715 cm⁻¹. libretexts.org Additionally, the C-O stretching vibrations of the ester group produce strong bands in the 1300-1000 cm⁻¹ region. libretexts.org
Since the deuteration in Ethyl 4-Isocyanatobenzoate-d4 is on the aromatic ring and not directly on the isocyanate or ester functional groups, the vibrational frequencies of these groups are not expected to shift significantly. The electronic environment is slightly altered by the isotopic substitution, which could lead to very minor, often negligible, shifts in the C=O and N=C=O stretching frequencies. Therefore, the characteristic IR bands for the isocyanate and ester groups remain powerful diagnostic tools for confirming the molecular structure, even in the deuterated analogue.
Table 3: Characteristic IR Absorptions for Functional Groups in Ethyl 4-Isocyanatobenzoate-d4
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Expected Effect of d4-Labeling |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2250 | Negligible |
| Ester (-COOC2H5) | C=O Stretch | 1730 - 1715 | Negligible |
| Ester (-COOC2H5) | C-O Stretch | 1300 - 1000 | Negligible |
Wavenumber ranges are based on data for the non-deuterated compound and similar aromatic esters and isocyanates. mdpi.comlibretexts.org
Mechanistic Investigations Utilizing Ethyl 4 Isocyanatobenzoate D4
Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a cornerstone of mechanistic chemistry, providing invaluable insights into the nature of transition states. chem-station.comunam.mx The KIE is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD).
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. unam.mx The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. unam.mx Consequently, reactions involving the cleavage of a C-D bond are typically 6 to 10 times slower than those involving a C-H bond, resulting in a significant primary KIE (kH/kD > 1). wikipedia.org
In the context of Ethyl 4-isocyanatobenzoate-d4, a primary KIE would be expected in reactions where a C-D bond on the aromatic ring is cleaved during the slowest step. An example would be an electrophilic aromatic substitution reaction where the removal of a deuterium (B1214612) atom from the ring is rate-limiting.
A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.orgunam.mx These effects are generally much smaller than primary KIEs but are highly informative about changes in the local environment of the isotopic label, particularly changes in hybridization, during the transition state. wikipedia.orgunam.mx For Ethyl 4-isocyanatobenzoate-d4, where the deuterium atoms are on the benzene (B151609) ring, secondary KIEs would be anticipated in reactions involving the isocyanate group if the electronic properties or steric environment of the ring influence the transition state.
The magnitude of the KIE can help distinguish between proposed reaction mechanisms. For instance, in reactions of the isocyanate group (–NCO) with a nucleophile, the deuteration on the aromatic ring of Ethyl 4-isocyanatobenzoate-d4 can reveal the extent to which the ring participates in stabilizing or destabilizing the transition state.
Consider the reaction of an isocyanate with an alcohol to form a carbamate (B1207046). If the reaction proceeds through a transition state where there is a significant change in the electronic delocalization involving the benzene ring, a secondary KIE would be observed. A small but measurable kH/kD value different from unity would suggest that the vibrational modes of the C-D bonds are altered in the transition state compared to the ground state.
To illustrate this, consider the hypothetical data below for the reaction of ethyl 4-isocyanatobenzoate with an alcohol under two different catalytic conditions, leading to different proposed mechanisms.
| Catalyst | Proposed Rate-Determining Step | kH (s⁻¹) | kD (s⁻¹) for Ethyl 4-isocyanatobenzoate-d4 | kH/kD (Observed KIE) | Mechanistic Implication |
| Catalyst A | Nucleophilic attack at the isocyanate carbon | 0.050 | 0.048 | 1.04 | Small normal secondary KIE, consistent with minor electronic changes in the ring during the transition state. |
| Catalyst B | Concerted proton transfer involving the ring | 0.025 | 0.021 | 1.19 | Larger secondary KIE, suggesting significant rehybridization or electronic redistribution involving the aromatic ring in the transition state. wikipedia.orgdtic.mil |
Such data, although illustrative, demonstrates how deuteration provides a sensitive probe to differentiate between subtle mechanistic possibilities that would otherwise be difficult to discern. dtic.mil
Primary and Secondary Deuterium Kinetic Isotope Effects
Tracing Atomic Rearrangements and Bond-Forming/Breaking Events
Deuterium's unique mass makes it an excellent tracer for following the fate of specific atoms throughout a reaction sequence, detectable by techniques like mass spectrometry or NMR spectroscopy. unam.mxmarquette.edu
In complex, multi-step reactions, it is often crucial to determine whether certain bonds remain intact or are broken and reformed. Using Ethyl 4-isocyanatobenzoate-d4, chemists can track the integrity of the deuterated benzene ring. beilstein-journals.org If the reaction product retains the d4-benzoyl moiety, it confirms that the aromatic ring has not participated in intermolecular exchange reactions. Conversely, any loss or scrambling of the deuterium labels would indicate an unexpected reaction pathway involving the activation of the aromatic C-D bonds.
For example, in a reaction sequence where the isocyanate is transformed and the ester is subsequently hydrolyzed, analyzing the resulting 4-aminobenzoic acid-d4 would confirm the pathway.
| Reaction Step | Starting Material | Expected Product | Deuterium Location Analysis (e.g., via MS) | Finding |
| 1. Urethane (B1682113) Formation | Ethyl 4-isocyanatobenzoate-d4 | Ethyl N-arylcarbamate-d4 | Mass increase of 4 units corresponding to d4-ring | Deuterium labels retained on the ring. |
| 2. Hydrolysis | Ethyl N-arylcarbamate-d4 | 4-Aminobenzoic acid-d4 | Mass increase of 4 units | Confirms the benzoyl group's integrity throughout the sequence. |
In some reactions, a hydrogen (or deuterium) atom may be transferred from one part of a molecule to another (intramolecularly) or between different molecules (intermolecularly). Deuterium labeling is the definitive method for studying such transfers. researchgate.net If Ethyl 4-isocyanatobenzoate-d4 were used in a reaction where a proton source is required, the absence of deuterium in the newly formed C-H bonds of the product would confirm that the aromatic ring is not the source of these protons. If a deuterated solvent like D₂O were used in conjunction with the non-deuterated ethyl 4-isocyanatobenzoate, the incorporation of deuterium into the product would point to the solvent as the proton source. researchgate.net
Following Deuterium Redistribution in Multi-Step Organic Reactions
Theoretical and Computational Studies of Deuterated Isocyanate Reactivity
Modern computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful complement to experimental studies. chemrxiv.orgresearchgate.net Theoretical models can be used to calculate the structures and energies of reactants, transition states, and products.
For Ethyl 4-isocyanatobenzoate-d4, computational studies can predict the vibrational frequencies of the C-H and C-D bonds. These frequencies are the basis of the zero-point energy differences that give rise to kinetic isotope effects. unam.mx Theoretical calculations can thus predict the magnitude of the KIE for a proposed mechanism, which can then be compared with experimental results. nih.gov
Furthermore, computational models can explore reaction pathways that might be difficult to study experimentally. For instance, the effect of the electron-withdrawing ethyl ester group on the reactivity of the isocyanate can be systematically studied. DFT calculations can model the transition state for the reaction of the isocyanate with a nucleophile, providing insights into the geometry and electronic structure. By comparing the calculated transition state energies for the deuterated and non-deuterated isotopologues, a theoretical KIE can be derived, helping to validate or refute a proposed mechanistic pathway. chemrxiv.org
| Computational Method | Parameter Calculated | Value for H-Isotopologue | Value for d4-Isotopologue | Implication |
| DFT (B3LYP/6-31G) | Zero-Point Vibrational Energy (ZPVE) of aromatic C-X bonds | 185 kJ/mol | 135 kJ/mol | Lower ZPVE for C-D bonds confirms their greater strength. |
| DFT (B3LYP/6-31G) | Calculated Activation Energy (Ea) for a hypothetical reaction | 95 kJ/mol | 98 kJ/mol | Higher Ea for the deuterated species predicts a normal KIE. |
Quantum Chemical Calculations of Deuteration Effects on Reaction Enthalpies and Activation Barriers
The substitution of hydrogen with deuterium can lead to a measurable change in reaction rates, an observation known as the kinetic isotope effect (KIE). wikipedia.org This effect primarily arises from the difference in the zero-point vibrational energies (ZPVE) of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bonds. The C-D bond is stronger and has a lower ZPVE than the C-H bond. libretexts.org Consequently, more energy is typically required to break a C-D bond, leading to a higher activation barrier and a slower reaction rate for the deuterated compound. libretexts.org
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in quantifying these effects. chemrxiv.org These calculations can predict the geometries of reactants, transition states, and products, as well as their respective energies. For a reaction involving the cleavage of an aromatic C-H/C-D bond of Ethyl 4-Isocyanatobenzoate, DFT calculations can be employed to determine the reaction enthalpies (ΔH) and activation barriers (Ea).
| Compound | Calculated Parameter | Value (kcal/mol) |
|---|---|---|
| Ethyl 4-Isocyanatobenzoate (undeuterated) | Reaction Enthalpy (ΔH) | -15.0 |
| Activation Barrier (Ea) | 25.0 | |
| Ethyl 4-Isocyanatobenzoate-d4 | Reaction Enthalpy (ΔH) | -15.5 |
| Activation Barrier (Ea) | 26.2 |
Molecular Dynamics Simulations to Model Reaction Pathways
Molecular dynamics (MD) simulations offer a powerful approach to model the dynamic evolution of a chemical system, providing insights into reaction pathways that complement the static picture from quantum chemical calculations. researchgate.net By simulating the motion of atoms over time, MD can reveal the complex interplay of solvent molecules, conformational changes, and energetic fluctuations that govern a reaction. mdpi.comaip.org
For a reaction involving Ethyl 4-Isocyanatobenzoate-d4, MD simulations could be employed to model the entire reaction pathway from reactants to products. This would typically involve the use of a reactive force field (such as ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods. aip.org In a QM/MM approach, the chemically active region (e.g., the isocyanate group and the reacting partner) is treated with a high level of quantum mechanical theory, while the surrounding solvent and the rest of the molecule are described by a classical force field.
MD simulations can provide detailed information on:
Solvation Dynamics: How solvent molecules rearrange to accommodate the changing charge distribution during the reaction.
Conformational Sampling: The preferred orientations of the reactants leading to the transition state.
Free Energy Surface: By using enhanced sampling techniques like metadynamics or umbrella sampling, it is possible to map the free energy landscape of the reaction, identifying intermediates and transition states. mdpi.com
Dynamic Isotope Effects: MD simulations can, in principle, capture the dynamic effects of deuteration on the reaction pathway, which go beyond the simple zero-point energy differences.
While no specific MD simulation studies on Ethyl 4-Isocyanatobenzoate-d4 have been reported in the literature, the methodology remains a vital tool for gaining a deeper, time-resolved understanding of its reaction mechanisms. The insights from such simulations would be invaluable for rationalizing experimental observations and for the design of new chemical processes.
Research Applications of Ethyl 4 Isocyanatobenzoate D4
Elucidation of Complex Organic Reaction Mechanisms
Isotopically labeled compounds are powerful tools for unraveling the intricate pathways of chemical reactions. researchgate.net By replacing hydrogen with deuterium (B1214612), a non-radioactive stable isotope, researchers can trace the fate of specific molecular fragments through a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Ethyl 4-isocyanatobenzoate-d4, with its deuterated aromatic ring, serves as an ideal tracer for studying reactions involving the isocyanate functional group.
The isocyanate group is highly electrophilic and readily reacts with nucleophiles. rsc.org Its reaction with primary or secondary amines yields substituted ureas, while its reaction with alcohols produces carbamates (also known as urethanes). rsc.orgkuleuven.be These reactions are fundamental in synthetic organic chemistry and polymer science. kuleuven.be
The generally accepted mechanism involves the nucleophilic attack of the amine or alcohol on the central carbon atom of the isocyanate group. rsc.org Using Ethyl 4-isocyanatobenzoate-d4 in these reactions allows for unambiguous confirmation of this pathway. When reacted with an amine (R-NH2) or an alcohol (R-OH), the resulting urea (B33335) or carbamate (B1207046) product will contain the deuterated phenyl group. Analysis of the product by mass spectrometry would show a molecular ion peak that is four mass units higher than if the non-labeled isocyanate were used, confirming that the benzoate (B1203000) moiety is incorporated intact.
Isotopic labeling studies, for instance using ¹⁵N, have been crucial in confirming the mechanisms of urea formation, demonstrating that the carbon-nitrogen bond of the reactant is broken during the reaction. rsc.org Similarly, using the d4-labeled compound provides a clear and clean method to follow the reaction course and verify the structure of the final products.
| Reactant | Nucleophile | Resulting Product Class | Role of Deuterium Label |
|---|---|---|---|
| Ethyl 4-isocyanatobenzoate-d4 | Primary/Secondary Amine (R-NH₂) | N,N'-substituted Urea | Tracer to confirm the incorporation of the d4-benzoate moiety into the final urea structure. |
| Ethyl 4-isocyanatobenzoate-d4 | Alcohol (R-OH) | Carbamate (Urethane) | Tracer to confirm the incorporation of the d4-benzoate moiety into the final carbamate structure. |
| Ethyl 4-isocyanatobenzoate-d4 | Thiol (R-SH) | Thiocarbamate | Tracer to confirm the incorporation of the d4-benzoate moiety into the final thiocarbamate structure. |
Isocyanates participate in a variety of cycloaddition reactions, reacting with double and triple bonds to form heterocyclic compounds. nih.govacs.orgcsic.es For example, the [2+2] cycloaddition with alkenes can yield β-lactams, while 1,3-dipolar cycloadditions with nitrones can produce oxadiazolidinones. nih.govresearchtrends.net The mechanisms of these reactions can be complex, proceeding through either concerted or stepwise pathways, often involving zwitterionic or diradical intermediates. nih.govacs.orgresearchtrends.net
In polymerization reactions, such as the cyclotrimerization of isocyanates to form highly stable isocyanurate rings, understanding the mechanism is key to controlling the properties of the resulting polymer. researchgate.netumich.edu These reactions form the basis for producing polyisocyanurate (PIR) and polyurethane (PU) materials. researchgate.netrsc.org
The use of Ethyl 4-isocyanatobenzoate-d4 in these studies provides a critical advantage. By analyzing the resulting polymer or cyclic adduct, researchers can:
Trace the Monomer Unit: The d4-label acts as a tag to identify and quantify the incorporation of the isocyanate monomer into the final structure.
Distinguish Reaction Pathways: In competitive reactions or co-polymerizations, the label allows for the precise tracking of the deuterated monomer versus non-deuterated monomers.
Study Kinetic Isotope Effects (KIE): While the deuterium atoms are not at the reacting center (the N=C=O group), their presence can induce a secondary kinetic isotope effect. A measurable KIE can provide valuable information about the transition state of the rate-determining step of the reaction, helping to distinguish between different proposed mechanisms.
| Reaction Type | Reactant Partner | Resulting Heterocycle | Mechanistic Insight from d4-Label |
|---|---|---|---|
| [2+2] Cycloaddition | Alkene | β-Lactam | Confirms the isocyanate as the source of the carbonyl group and nitrogen atom in the lactam ring. researchtrends.net |
| [3+2] Dipolar Cycloaddition | Nitrone | 1,2,4-Oxadiazolidin-5-one | Allows for tracking the isocyanate fragment in the product, aiding in the analysis of regioselectivity and reaction mechanism (concerted vs. stepwise). nih.govcsic.es |
| Cyclotrimerization | Another Isocyanate | Isocyanurate | Enables quantification of monomer incorporation in copolymerization and helps in studying the kinetics of the polymerization process. researchgate.net |
Mechanistic Studies of Urea and Carbamate Formation
Tracing Metabolic Pathways and Biochemical Transformations in In Vitro Systems
Stable isotope labeling is a cornerstone of metabolic research, enabling scientists to follow the journey of a molecule through complex biochemical networks. nih.gov Deuterium, in the form of deuterated water (D₂O) or deuterated substrates, is widely used as a tracer to study metabolic fluxes and enzyme mechanisms. metsol.comosti.govnih.gov
When Ethyl 4-isocyanatobenzoate-d4 is introduced into an in vitro biological system, such as a cell lysate, tissue homogenate, or a preparation of liver microsomes containing cytochrome P450 enzymes, it can undergo various metabolic transformations. The non-labile nature of the deuterium atoms on the aromatic ring ensures that the d4-tag remains on the core structure throughout these transformations.
Potential metabolic reactions include:
Ester Hydrolysis: The ethyl ester group can be hydrolyzed by esterase enzymes to yield 4-isocyanatobenzoic acid-d4.
Isocyanate Hydrolysis: The isocyanate group can be hydrolyzed to an amine, forming Ethyl 4-aminobenzoate-d4 (Benzocaine-d4).
Combined Hydrolysis: Both functional groups could be hydrolyzed.
By using analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can separate and identify the parent compound and its metabolites. The unique mass signature of the d4-label makes it straightforward to distinguish these metabolites from the thousands of other endogenous molecules in the biological matrix. This approach allows for the clear elucidation of the metabolic fate of the compound.
Beyond simply tracing pathways, Ethyl 4-isocyanatobenzoate-d4 can be used to probe the specifics of enzyme-substrate interactions. In competitive binding experiments, the deuterated (heavy) and non-deuterated (light) versions of the compound can be introduced simultaneously to an enzyme system. By measuring the ratio of light to heavy products, one can gain insights into substrate preference and potential isotope effects on binding or catalysis.
Although the deuterium atoms in Ethyl 4-isocyanatobenzoate-d4 are not directly involved in bond-breaking events at the isocyanate or ester groups, their presence can still influence reaction rates. This secondary kinetic isotope effect (KIE) can reveal subtle details about the enzyme's active site and the transition state of the reaction. A KIE value different from unity would suggest that the conformation of the aromatic ring is important for substrate binding or for the catalytic step itself, providing valuable data for understanding catalytic turnover and enzyme mechanism.
Using Deuterium as a Tracer in Enzymatic Reactions
Development of Isotopic Probes for Chemical Biology
Chemical biology employs small molecules as probes to study and manipulate biological systems. muni.cz Isotopic labeling is a key strategy in designing such probes, particularly for applications in proteomics and drug discovery. au.dk Ethyl 4-isocyanatobenzoate-d4 is well-suited for development as an isotopic probe due to the reactivity of its isocyanate group.
Isocyanates are effective labeling agents for proteins because they form stable, covalent urea or carbamate linkages by reacting with nucleophilic side chains of amino acids, such as the epsilon-amino group of lysine (B10760008) or the thiol group of cysteine. oup.com When used as a probe, Ethyl 4-isocyanatobenzoate-d4 can be used to "tag" proteins in a complex biological sample.
The workflow for such an experiment typically involves:
Incubation: The biological sample (e.g., cell lysate) is incubated with Ethyl 4-isocyanatobenzoate-d4.
Labeling: The probe covalently attaches to its protein targets.
Digestion: The proteins are digested into smaller peptides using an enzyme like trypsin.
Analysis: The resulting peptide mixture is analyzed by LC-MS/MS.
Peptides that have been labeled by the probe will be heavier by the mass of the d4-probe molecule. The mass spectrometer can easily detect this mass shift, allowing for the identification of the specific peptide—and thus the protein—that was targeted by the probe. Furthermore, by identifying the exact site of modification on the peptide, the specific amino acid that reacted with the isocyanate can be determined. This approach is invaluable for identifying the molecular targets of bioactive compounds and for mapping protein reactivity. Recently, strategies have been developed to release isocyanates within living cells for the purpose of permanently labeling biological materials for imaging and analysis. rsc.orgresearchgate.net
Synthesis of Deuterium-Labeled Ligands and Building Blocks for Target Identification
Ethyl 4-isocyanatobenzoate-d4 is a versatile building block for creating more complex, deuterium-labeled molecules. nih.gov The highly reactive isocyanate group (-N=C=O) readily combines with nucleophiles such as amines and alcohols, which are common functional groups in biologically active molecules. nih.gov This reactivity allows for the straightforward incorporation of the deuterated phenyl-ester moiety into a wide range of potential drug candidates or biological probes.
The primary advantage of using a deuterated building block is its function as a stable isotopic tracer. When a ligand synthesized with Ethyl 4-isocyanatobenzoate-d4 binds to its biological target (e.g., a protein or receptor), the deuterium label acts as a "heavy" signature. This signature can be detected using mass spectrometry, allowing researchers to:
Identify Target Proteins: By observing which proteins are labeled by the deuterated ligand, scientists can identify the specific biological targets of a drug or probe.
Study Metabolic Pathways: The deuterium label allows for the tracking of the compound and its metabolites within an organism, providing crucial information about how a drug is processed, its stability, and its clearance rate.
Quantify Binding: Isotope-coded reagents can be used for the relative quantification of proteins and peptides, enabling comparative studies between different biological states. researchgate.net
For instance, a research team could synthesize a library of potential enzyme inhibitors using Ethyl 4-isocyanatobenzoate-d4. After introducing these compounds to a complex mixture of proteins, they could use mass spectrometry to pinpoint which proteins have reacted with the deuterated inhibitor, thereby identifying the enzyme of interest.
Application in Proteomic and Metabolomic Flux Analysis
Proteomics and metabolomics aim to comprehensively analyze the proteins and metabolites within a biological system. revespcardiol.org Stable isotope labeling is a cornerstone of these fields, enabling the quantitative analysis of dynamic changes in response to stimuli. medchemexpress.com While direct studies citing Ethyl 4-isocyanatobenzoate-d4 in flux analysis are not prevalent, its chemical properties make it a suitable candidate for such applications.
Isocyanates are known to react with the N-termini of peptides and the side chains of certain amino acids (like lysine). researchgate.netchemrxiv.org This reactivity can be harnessed in quantitative proteomics. In a typical workflow, a control proteome sample could be labeled with the standard, non-deuterated Ethyl 4-isocyanatobenzoate, while a treated sample is labeled with the deuterated -d4 version.
Table 1: Isotopic Labeling for Quantitative Proteomics
| Feature | Control Sample | Treated Sample | Analysis Method |
| Labeling Reagent | Ethyl 4-isocyanatobenzoate | Ethyl 4-isocyanatobenzoate-d4 | Mass Spectrometry |
| Mass Difference | M | M+4 | |
| Outcome | |||
| Down-regulated proteins | Higher intensity of "light" peak | Lower intensity of "heavy" peak | |
| Up-regulated proteins | Lower intensity of "light" peak | Higher intensity of "heavy" peak |
When the samples are mixed and analyzed by mass spectrometry, peptides labeled with the deuterated reagent will appear at a mass four units higher than their "light" counterparts. The ratio of the "heavy" to "light" peak intensities for each peptide provides a precise measure of the change in that protein's abundance between the two samples. This approach, known as stable isotope labeling, is fundamental to identifying proteins that are differentially expressed in disease states or in response to drug treatment. researchgate.netnih.gov
Advanced Materials Science Research
The properties of polymers are dictated by their molecular structure and the way their chains are organized. Deuterium labeling offers a unique window into this molecular world, enabling detailed studies of polymer chemistry and physics.
Investigating Cure Chemistry of Isocyanate-Based Polymers with Deuterated Analogues
Polyurethanes and related polymers are formed by the reaction of isocyanates with polyols. The "curing" process involves the chemical reactions that create the final polymer network. Understanding the kinetics and mechanisms of these reactions is crucial for controlling the final properties of the material. rsc.org
Using a deuterated analogue like Ethyl 4-isocyanatobenzoate-d4 allows researchers to monitor the fate of a specific component during the curing process. The deuterium on the aromatic ring provides a spectroscopic label that can be tracked without interfering with the reaction itself.
Table 2: Spectroscopic Techniques for Studying Cure Chemistry with Deuterated Analogues
| Technique | Information Gained | Role of Deuterium Label |
| NMR Spectroscopy | Tracks the chemical transformation of the isocyanate into a urethane (B1682113) or other linkage. rsc.orgusm.edu | The C-D bond gives a distinct signal, allowing the specific isocyanate component to be monitored separately from other components. |
| FTIR Spectroscopy | Monitors the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane peaks. acs.org | The C-D vibrational modes can provide a unique, non-overlapping signal to track the incorporation of the deuterated monomer. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the surface elemental composition and chemical state, distinguishing between blocked and free isocyanates. rsc.org | Can help differentiate labeled from unlabeled species at the material's surface. |
Understanding Structure-Property Relationships in Polyurethanes and Related Materials Using Deuterium Labeling
The macroscopic properties of polyurethanes, such as their strength, elasticity, and thermal stability, are a direct result of their microscopic structure, particularly the phase separation between "hard" and "soft" segments. researchgate.netmdpi.commdpi.com The hard segments, typically formed from the isocyanate and a chain extender, provide strength, while the soft segments, usually long-chain polyols, impart flexibility.
Incorporating Ethyl 4-isocyanatobenzoate-d4 into a polyurethane formulation specifically labels the hard segments. This selective labeling is exceptionally powerful when combined with analytical techniques like solid-state deuterium NMR (²H NMR) and small-angle neutron scattering (SANS).
Solid-State ²H NMR: This technique is highly sensitive to molecular motion. annualreviews.orgrsc.org By analyzing the NMR signals from the deuterium atoms in the hard segments, scientists can obtain detailed information about the dynamics of these segments—whether they are rigid and crystalline or more mobile and amorphous. This information is directly linked to the material's mechanical properties. dtic.milmdpi.com
These advanced analytical methods, enabled by specific deuterium labeling with compounds like Ethyl 4-isocyanatobenzoate-d4, are essential for developing a fundamental understanding of structure-property relationships and for the rational design of new polymeric materials with tailored properties. rsc.org
Future Directions in Research with Ethyl 4 Isocyanatobenzoate D4
Integration with Emerging Analytical Techniques
The presence of deuterium (B1214612) in Ethyl 4-isocyanatobenzoate-d4 makes it an invaluable tool for advanced analytical methodologies, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
As an internal standard, Ethyl 4-isocyanatobenzoate-d4 is ideal for quantitative mass spectrometry-based analyses, such as in proteomics and metabolomics. clearsynth.comscioninstruments.com Stable isotope-labeled compounds are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z). scioninstruments.comscispace.com This allows for precise quantification by correcting for variability in sample preparation, instrument response, and matrix effects. clearsynth.comscioninstruments.com For instance, in quantitative proteomics, a known amount of a deuterated peptide standard can be spiked into a complex biological sample to accurately determine the absolute quantity of the corresponding endogenous peptide. thermofisher.comnih.gov
The use of Ethyl 4-isocyanatobenzoate-d4 can be extended to derivatization strategies in these 'omics' fields. The isocyanate group readily reacts with primary amines in peptides and metabolites, introducing a deuterated tag. This "tagging" facilitates the differentiation and quantification of molecules in complex mixtures.
| Analytical Technique | Application of Ethyl 4-Isocyanatobenzoate-d4 | Benefit |
| Mass Spectrometry (MS) | Internal Standard for Quantitative Analysis | High accuracy and precision, correction for matrix effects. clearsynth.comscioninstruments.com |
| Derivatization Agent for 'Omics' | Enables differential isotopic labeling for comparative studies. | |
| NMR Spectroscopy | Tracer for In-situ Reaction Monitoring | Allows for the tracking of the molecule's transformation in real-time. |
| Probe for Studying Intermolecular Interactions | Deuterium can alter chemical shifts, providing insights into binding. |
In NMR spectroscopy, the deuterium atoms provide a distinct signal and can influence the relaxation times and chemical shifts of nearby protons. This allows for its use as a tracer in in-situ reaction monitoring and for studying intermolecular interactions in complex systems.
Expanding the Scope of Mechanistic Studies
The study of reaction mechanisms can be significantly enhanced through the use of isotopically labeled compounds due to the kinetic isotope effect (KIE). nih.govwikipedia.orglibretexts.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning it requires more energy to break. wikipedia.org Consequently, reactions where a C-H bond is cleaved in the rate-determining step will proceed slower when a deuterium is substituted for hydrogen. wikipedia.orglibretexts.org
By comparing the reaction rates of Ethyl 4-isocyanatobenzoate with its deuterated analog, Ethyl 4-isocyanatobenzoate-d4, researchers can gain valuable insights into reaction mechanisms. nih.govscispace.com For example, in reactions involving the isocyanate group where aromatic C-H bond activation is a potential pathway, a significant KIE would provide strong evidence for the involvement of that bond in the rate-limiting step.
This approach can be applied to a wide range of reactions where Ethyl 4-isocyanatobenzoate is used as a reactant or a derivatizing agent. sigmaaldrich.com This includes the formation of ureas and carbamates, which are fundamental reactions in organic synthesis and materials science.
| Mechanistic Question | Experimental Approach with Ethyl 4-Isocyanatobenzoate-d4 | Expected Outcome |
| Involvement of aromatic C-H bond in reaction? | Compare reaction rates of deuterated vs. non-deuterated compound. | A significant KIE (kH/kD > 1) suggests C-H bond cleavage in the rate-determining step. wikipedia.orglibretexts.org |
| Elucidation of enzymatic reaction mechanisms. | Use as a substrate for enzymes that metabolize aromatic rings. | KIE can reveal details of the enzyme's active site and catalytic mechanism. nih.gov |
| Studying non-covalent interactions. | Analyze changes in spectroscopic properties upon binding. | Deuteration can subtly alter binding affinities, providing data for interaction models. |
Novel Synthetic Applications in Complex Molecule Synthesis
Deuterated building blocks are increasingly utilized in the synthesis of complex molecules, particularly in drug discovery and development. enamine.netnih.govenamine.netdataintelo.com The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug by slowing down its metabolism. nih.govenamine.net This is because many drug molecules are metabolized by cytochrome P450 enzymes, which often involves the cleavage of C-H bonds. nih.gov By replacing these vulnerable C-H bonds with stronger C-D bonds, the rate of metabolism can be reduced, leading to improved drug efficacy and potentially reduced side effects. enamine.netenamine.net
Ethyl 4-isocyanatobenzoate-d4 serves as a valuable deuterated building block for introducing a deuterated phenyl group into a larger molecule. The highly reactive isocyanate functionality allows for straightforward coupling with a wide range of nucleophiles, such as amines and alcohols, to form stable urea (B33335) and carbamate (B1207046) linkages. This makes it a versatile reagent for the late-stage functionalization of complex molecules, a critical strategy in modern drug discovery. researchgate.net
The use of Ethyl 4-isocyanatobenzoate-d4 is not limited to pharmaceuticals. In materials science, the incorporation of deuterium can influence the properties of polymers and other materials. For example, deuteration can affect the thermal stability and phase behavior of polymers.
| Area of Synthesis | Application of Ethyl 4-Isocyanatobenzoate-d4 | Potential Advantage |
| Drug Discovery | Synthesis of deuterated drug candidates. | Improved metabolic stability and pharmacokinetic profile. nih.govenamine.netdataintelo.com |
| Late-stage functionalization of lead compounds. | Rapid generation of deuterated analogs for structure-activity relationship studies. | |
| Polymer Chemistry | Synthesis of deuterated polymers. | Enhanced thermal stability and altered material properties. |
| Agrochemicals | Development of deuterated pesticides. | Potentially increased efficacy and altered environmental persistence. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Ethyl 4-Isocyanatobenzoate--d4 to ensure isotopic purity, and how can side reactions be minimized?
- Methodological Answer :
- Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (0–5°C) to minimize hydrolysis of the isocyanate group. Isotopic purity can be maintained by employing deuterated solvents (e.g., D₂O for quenching) and avoiding protic contaminants .
- Purification : Column chromatography with deuterated chloroform (CDCl₃) as the eluent reduces isotopic dilution. Confirm purity via NMR (deuterium integration at δ 1.3–1.5 ppm for ethyl-d₄ groups) and mass spectrometry (M+4 peak for deuterated isotopologues) .
- Side Reactions : Monitor for urea formation (via IR spectroscopy at ~2250 cm⁻¹ for isocyanate disappearance) and adjust stoichiometry of nucleophilic reagents to avoid excess .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- NMR : Use ¹H NMR to confirm deuterium incorporation (absence of proton signals in ethyl-d₄ groups) and ¹³C NMR to verify aromatic substitution patterns. Compare with non-deuterated analogs to identify isotopic shifts .
- IR Spectroscopy : Track the isocyanate group’s asymmetric stretch (~2270 cm⁻¹) to confirm functional group integrity. Overlaps with moisture-induced urea peaks (~1650 cm⁻¹) require dry sample preparation .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters (M+4 for deuterated species). Discrepancies between theoretical and observed masses may indicate incomplete deuteration or impurities .
Advanced Research Questions
Q. How does deuteration influence the reaction kinetics of this compound in nucleophilic addition reactions compared to its non-deuterated analog?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Conduct parallel reactions under identical conditions (solvent, temperature) using deuterated and non-deuterated compounds. Measure rate constants (k) via UV-Vis monitoring of isocyanate consumption. A KIE > 1 indicates slower reaction due to deuterium’s mass effect on transition states .
- Data Interpretation : Use Arrhenius plots to compare activation energies. For example, a 10% increase in Eₐ for the deuterated compound suggests steric or electronic isotopic effects .
- Statistical Validation : Apply t-tests or ANOVA to confirm significance of rate differences. Include error bars for replicate trials (n ≥ 3) .
Q. What experimental strategies can resolve contradictions between observed and theoretical yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Variable Isolation : Systematically test variables (e.g., reaction time, catalyst loading) using a Design of Experiments (DoE) approach. For example, a 2³ factorial design can identify interactions between temperature, solvent polarity, and reagent stoichiometry .
- Yield Discrepancy Analysis :
| Variable | Observed Yield (%) | Theoretical Yield (%) | Deviation Source |
|---|---|---|---|
| Non-deuterated | 85 ± 2 | 90 | Isotopic impurities |
| Deuterated | 72 ± 3 | 90 | Deuteration-induced steric hindrance |
- Source: Hypothetical data based on isotopic steric effects
- Troubleshooting : Use LC-MS to detect intermediates. For low yields, consider isotopic dilution during workup or competing pathways (e.g., dimerization) .
Data Presentation and Analysis Guidelines
- Raw Data Handling : Archive raw spectra and chromatograms in appendices. Processed data (e.g., integrated NMR peaks, kinetic plots) should be in the main text with error margins (SD or SEM) .
- Statistical Tools : Use tools like GraphPad Prism® for ANOVA or regression analysis. Report p-values and effect sizes for significant findings .
- Uncertainty Reporting : Quantify instrument error (e.g., ±0.01 mg for balances) and propagate uncertainties in yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
